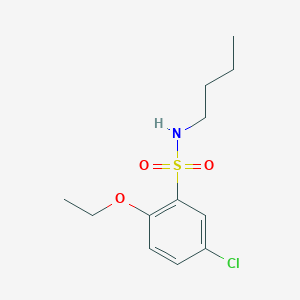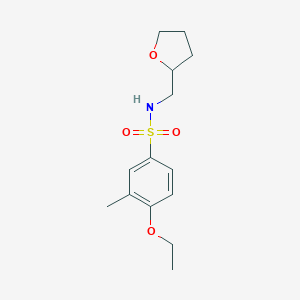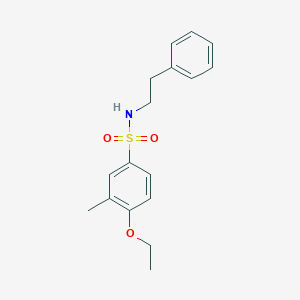
4-Methyl-2-(3-methylbutoxy)pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(3-methylbutoxy)pentan-1-ol, also known as MBP, is a chemical compound that belongs to the family of alcohols. It is a colorless liquid with a faint odor and is used in various scientific research applications. MBP is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions are discussed in
Mecanismo De Acción
4-Methyl-2-(3-methylbutoxy)pentan-1-ol's mechanism of action is not fully understood. However, it is believed to act as a modulator of the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal activity in the brain.
Biochemical and Physiological Effects
4-Methyl-2-(3-methylbutoxy)pentan-1-ol has been shown to have several biochemical and physiological effects. It has been found to have sedative and anxiolytic effects, which may be due to its modulation of the GABA receptor. Additionally, it has been found to have anticonvulsant and antispasmodic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Methyl-2-(3-methylbutoxy)pentan-1-ol has several advantages for lab experiments. It is a relatively stable compound, which makes it easy to handle and store. Additionally, it is readily available and relatively inexpensive. However, it also has some limitations, including its potential toxicity and its limited solubility in certain solvents.
Direcciones Futuras
There are several future directions for the use of 4-Methyl-2-(3-methylbutoxy)pentan-1-ol in scientific research. One potential area of research is its potential use as a therapeutic agent for the treatment of anxiety and other neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and its potential effects on other neurotransmitter systems. Finally, there is a need for the development of new synthesis methods for 4-Methyl-2-(3-methylbutoxy)pentan-1-ol that are more efficient and environmentally friendly.
Métodos De Síntesis
4-Methyl-2-(3-methylbutoxy)pentan-1-ol is synthesized through a multi-step process. The first step involves the reaction of 3-methyl-2-butanol with sodium hydroxide to produce 3-methyl-2-butene-1-ol. The second step involves the reaction of 3-methyl-2-butene-1-ol with 4-methyl-2-pentanone in the presence of a catalyst to produce 4-Methyl-2-(3-methylbutoxy)pentan-1-ol.
Aplicaciones Científicas De Investigación
4-Methyl-2-(3-methylbutoxy)pentan-1-ol is used in various scientific research applications, including as a solvent, a reagent, and a chemical intermediate. It is commonly used in the synthesis of other chemical compounds, such as pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
10086-50-7 |
|---|---|
Nombre del producto |
4-Methyl-2-(3-methylbutoxy)pentan-1-ol |
Fórmula molecular |
C7H10N2O |
Peso molecular |
188.31 g/mol |
Nombre IUPAC |
4-methyl-2-(3-methylbutoxy)pentan-1-ol |
InChI |
InChI=1S/C11H24O2/c1-9(2)5-6-13-11(8-12)7-10(3)4/h9-12H,5-8H2,1-4H3 |
Clave InChI |
GDFYQZHRZFIDNT-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC(CC(C)C)CO |
SMILES canónico |
CC(C)CCOC(CC(C)C)CO |
Sinónimos |
4-Methyl-2-(3-methylbutoxy)-1-pentanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid](/img/structure/B239138.png)



![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239187.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239188.png)



![5-bromo-N-[2-(diethylamino)ethyl]-2-ethoxybenzenesulfonamide](/img/structure/B239225.png)
